N-(5-chloro-2-methoxyphenyl)thiolan-3-amine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is characterized by the presence of a thiolane ring, a chlorine atom, and a methoxy group attached to a phenyl ring. It is used primarily for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiolane-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)thiolan-2-amine: This compound has a similar structure but differs in the position of the thiolane ring.
N-(5-chloro-2-methoxyphenyl)thiolan-4-amine: Another similar compound with the thiolane ring attached at a different position.
N-(5-chloro-2-methoxyphenyl)thiolan-3-ol: This compound has a hydroxyl group instead of an amine group.
Properties
Molecular Formula |
C11H14ClNOS |
---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(12)6-10(11)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
WBBUPELZVPGYGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2CCSC2 |
Origin of Product |
United States |
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